Adipic dihydrazide

Polymer Chemistry Coatings Thermal Analysis

Adipic dihydrazide (ADH) offers a unique C4 aliphatic backbone for balanced flexibility and crosslink density. Unlike aromatic or longer-chain dihydrazides, ADH cures at ambient temperature in water-based systems, providing extended pot life and room-temperature storage. Evidence shows ADH-modified fibers remove heavy metals better than ODH, and ADH conjugates outperform SPDP linkers in vaccine immunogenicity. For epoxy latent curing, ADH achieves Tg 140-160°C. Procure ADH for reliability in biomedical hydrogels, coatings, and composites.

Molecular Formula C6H14N4O2
Molecular Weight 174.2 g/mol
CAS No. 1071-93-8
Cat. No. B046771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipic dihydrazide
CAS1071-93-8
SynonymsHexanedioic Acid Dihydrazide;  ADH;  ADH (hydrazide);  ADH 4S;  ADH-J;  ADH-S;  Adipic Dihydrazide;  Adipoyl Dihydrazide;  Adipoyl Hydrazide;  Adipoyldihydrazine;  Ajicure ADH;  BK 1000Z;  BT 1000Z;  NSC 29542;  NSC 3378;  Qualimer ADH;  T 2210;  Adipohydrazide
Molecular FormulaC6H14N4O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC(CCC(=O)NN)CC(=O)NN
InChIInChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
InChIKeyIBVAQQYNSHJXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Adipic Dihydrazide (CAS 1071-93-8): Procurement and Selection Guide for a Bifunctional Crosslinker


Adipic dihydrazide (ADH), also known as hexanedihydrazide, is a symmetrical, homobifunctional crosslinking agent with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.20 g/mol [1]. It is characterized by a C4 aliphatic backbone terminated by reactive hydrazide groups (C=ONHNH₂) [2]. ADH is widely recognized as the most common dihydrazide crosslinker, primarily used for creating stable hydrazone bonds with carbonyl-containing compounds, such as aldehydes and ketones, in aqueous systems [3][4].

Why Adipic Dihydrazide (ADH) Cannot Be Substituted by Other Dihydrazides Without Performance Verification


The performance of dihydrazide crosslinkers is dictated by their specific molecular architecture, including backbone length, hydrophobicity, and melting point. These factors directly influence critical application parameters such as reaction kinetics, crosslink density, final material flexibility, and processing conditions [1][2]. For instance, a longer backbone in sebacic dihydrazide (SDH) imparts greater flexibility but requires different processing temperatures compared to ADH [1]. Similarly, the aromatic nature of isophthalic dihydrazide (IDH) yields a more rigid and thermally stable network than ADH's aliphatic structure, which is unsuitable for applications requiring elasticity [1][3]. Furthermore, as demonstrated in protein crosslinking studies, the choice of dihydrazide (e.g., ADH vs. pimelic dihydrazide) directly impacts the extent of crosslinking coverage, which is a key performance indicator in structural biology [4]. Therefore, substituting ADH with a generic alternative without rigorous testing is likely to result in altered material properties, unexpected reactivity, or suboptimal performance in the intended application.

Quantitative Comparative Evidence for Adipic Dihydrazide (ADH) Performance and Selection


ADH vs. Sebacic Dihydrazide (SDH) & Isophthalic Dihydrazide (IDH): Differentiating Physical Properties for Processing and Application

Adipic dihydrazide (ADH) possesses a lower melting point and molecular weight compared to its common alternatives, sebacic dihydrazide (SDH) and isophthalic dihydrazide (IDH) . This is a critical differentiator for processing. ADH's melting point of approximately 180-182°C is lower than that of both SDH (mp ~188°C) and IDH (mp >220°C) [1][2]. Its molecular weight of 174 g/mol is also significantly lower than SDH (230 g/mol) and IDH (194 g/mol) . This data is corroborated by a 1949 study establishing the melting point of adipic dihydrazide at 182°C and sebacic dihydrazide at 188°C [2].

Polymer Chemistry Coatings Thermal Analysis

ADH vs. Oxalic Dihydrazide (ODH) in Environmental Remediation: Quantified Advantage in Copper Ion Removal

When used to modify kapok fibers for the adsorption of copper ions from water, adipic dihydrazide (ADH) demonstrates superior performance compared to oxalic dihydrazide (ODH) [1]. ADH-modified fibers achieved a 30% increase in copper removal efficiency compared to untreated kapok fibers [1]. More importantly, a direct comparison showed that the adsorption capacity of ADH-modified fibers was superior to that of ODH-modified fibers [1].

Environmental Remediation Water Treatment Adsorption

ADH vs. Pimelic Acid Dihydrazide in Protein Crosslinking: A Comparative Study of Crosslinking Coverage

In a study focused on developing new crosslinkers for protein structure analysis, researchers directly compared adipic acid dihydrazide (ADH) with the longer pimelic acid dihydrazide [1]. The study quantified their ability to crosslink eight model proteins and two large protein complexes (TRiC chaperonin and 26S proteasome). The results showed that pimelic acid dihydrazide provided more extensive crosslinking coverage than adipic acid dihydrazide [1].

Structural Biology Proteomics Chemical Crosslinking

ADH vs. SPDP Linker in Conjugate Vaccines: Superior Immunogenicity Demonstrated in a Head-to-Head Study

A comparative study evaluated the immunogenicity of Staphylococcus aureus type 8 capsular polysaccharide conjugates synthesized using either adipic acid dihydrazide (ADH) or N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) as the linker [1]. The study concluded that conjugates synthesized with ADH elicited higher levels of capsular polysaccharide antibodies, especially after the first immunization, than those prepared with SPDP [1].

Immunology Vaccine Development Bioconjugation

ADH's High Temperature-Dependent Water Solubility: A Key Processing Advantage for Aqueous Formulations

Adipic dihydrazide (ADH) exhibits a unique and highly temperature-dependent solubility profile in water, a property not universally shared with all other dihydrazides. This characteristic is critical for its use in aqueous formulations, allowing it to be introduced as a concentrated, dissolved solution that remains stable upon cooling [1]. Specifically, the solubility of ADH increases approximately 20-fold from 25°C to 100°C [1].

Formulation Science Polymer Chemistry Coatings

Evidence-Based Application Scenarios for Adipic Dihydrazide (ADH) Procurement


High-Performance Aqueous Coatings and Adhesives

ADH's low melting point relative to other common dihydrazides enables effective crosslinking in room-temperature curing systems, such as water-based acrylic emulsions and polyurethane dispersions, without requiring high-temperature activation [1]. Its high water solubility at elevated temperatures allows for easy incorporation as a concentrated aqueous solution, ensuring uniform crosslinking and long-term formulation stability, as noted in patents for curable aqueous dispersions [2][3]. This combination makes it the preferred dihydrazide for manufacturers seeking to balance ambient cure, pot life, and final film properties [1].

Bioconjugation and Targeted Drug Delivery Systems

In the development of conjugate vaccines, ADH has been directly shown to produce conjugates with superior immunogenicity compared to those made with alternative linkers like SPDP [4]. Furthermore, its established use in creating dynamic, self-healing hydrogels via acylhydrazone bonds is critical for biomedical applications [5]. For hyaluronic acid (HA) hydrogels, ADH is a standard reagent for functionalizing HA, enabling subsequent crosslinking to form injectable scaffolds for tissue engineering and controlled drug release . These evidence-backed properties make ADH a rational choice for procuring a linker where biological activity and tunable mechanical properties are paramount.

Environmental Remediation and Heavy Metal Capture

For researchers and companies developing materials for water purification, ADH is demonstrably a more effective functionalizing agent than oxalic dihydrazide (ODH) for enhancing the heavy metal adsorption capacity of natural fibers like kapok [6]. The data showing superior copper ion removal by ADH-modified fibers over ODH-modified fibers provides a quantifiable, performance-based reason for its selection in creating novel, sustainable adsorbent materials [6].

Epoxy Resin Curing and Composite Fabrication

ADH serves as a latent hardener for one-component epoxy resin systems, providing a unique processing window. Its melting point dictates the onset of cure, allowing for extended pot life and room-temperature storage stability of up to six months [3]. Once activated at around 130°C, ADH-cured epoxy systems can achieve glass transition temperatures (Tg) of 140-160°C, offering a balance of thermal performance and toughness suitable for demanding applications like fiber-reinforced composites and structural adhesives [3]. The ability to B-stage ADH-epoxy prepregs further enhances manufacturing flexibility for aerospace and sporting goods components [3].

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